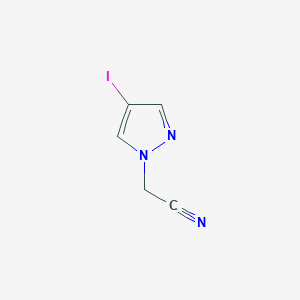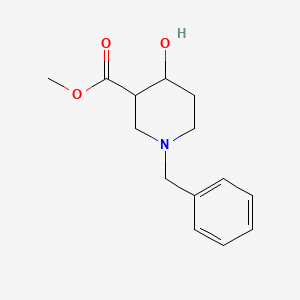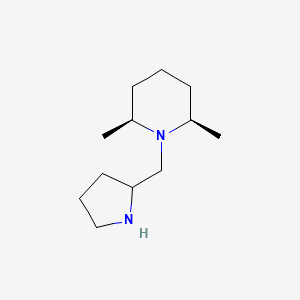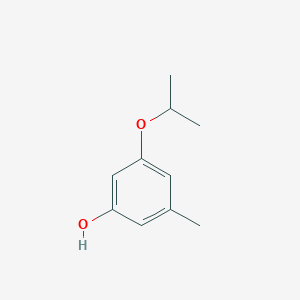
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine
Übersicht
Beschreibung
“3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine” is a chemical compound with the molecular formula C6H4ClF3N2O . It has a molecular weight of 212.56 . The IUPAC name for this compound is 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloromethyl group at the 3rd position and a trifluoroethoxy group at the 6th position .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has demonstrated that derivatives of pyridazine, including those structurally related to 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, are synthesized and characterized for various applications. Studies have focused on synthesizing and analyzing the crystal structure, density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks of such compounds. These analyses are crucial in understanding the chemical properties and potential applications of pyridazine derivatives (Sallam et al., 2021).
Agricultural and Agrochemical Applications
Pyridazine derivatives, including those similar to this compound, find significant use in agriculture. These compounds are employed as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and in other agrochemical applications. Their versatility in agriculture is a testament to their diverse chemical properties and effectiveness in various applications (Sallam et al., 2022).
Corrosion Inhibition
Studies have shown that certain 3-chloropyridazine derivatives, akin to this compound, are effective in protecting metal surfaces against corrosion. These compounds are tested for their potential in inhibiting mild steel corrosion in acidic environments. The use of such derivatives as corrosion inhibitors highlights their practical applications in industrial settings (Mashuga et al., 2017).
Antioxidant and Anti-Diabetic Properties
Pyridazine nuclei are vital elements in natural and synthetic compounds with significant biological activities. Research has been conducted to evaluate the antioxidant properties of pyridazine derivatives. Additionally, derivatives of pyridazine have been synthesized and evaluated as potential anti-diabetic medications through mechanisms such as dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-2-5(12-11-4)13-3-6(8,9)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHZOVDMIHOECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(1R,2R,3S,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B3043941.png)




